3-Aminobutane-2-thiol

Description

Significance of Vicinal Amino Thiols in Organic Synthesis

Vicinal amino thiols, where the amino and thiol groups are attached to adjacent carbon atoms, are particularly important building blocks in organic synthesis. Their ability to have two reactive centers in close proximity allows for the construction of complex molecular architectures. The reaction of epoxides with thiols is a key method for synthesizing vicinal amino alcohols containing a thioether fragment. mdpi.compreprints.org This particular arrangement is a crucial structural motif found in many biologically active compounds and is utilized in the development of pharmaceuticals. Furthermore, N-substituted vicinal amino alcohols are not only vital in drug discovery but also serve as essential precursors for valuable chemicals and as ligands in catalysis. mdpi.compreprints.orgresearchgate.net The development of new methods for synthesizing vicinal amino alcohols remains an active and important area of organic chemistry. researchgate.net

Historical Context of Aminothiol (B82208) Chemistry

The study of aminothiols has a rich history intertwined with the development of organic and biological chemistry. Early research focused on naturally occurring aminothiols like cysteine, a crucial amino acid involved in protein structure and function. nih.govresearchgate.net The understanding of the role of the thiol group in biological systems, particularly its ability to form disulfide bonds and act as a nucleophile, has driven much of the research in this area. researchgate.net Over time, the focus expanded to the synthesis and reactions of a wider range of aminothiol compounds. The development of "click chemistry" has further highlighted the importance of reactions like the thiol-epoxy addition, which provides an efficient route to vicinal amino alcohols. mdpi.compreprints.orgpreprints.org The historical exploration of aminothiols has laid the groundwork for their modern applications in areas such as asymmetric catalysis and the synthesis of therapeutic agents. google.comnsf.gov

Structural Features and Stereochemical Considerations in 3-Aminobutane-2-thiol

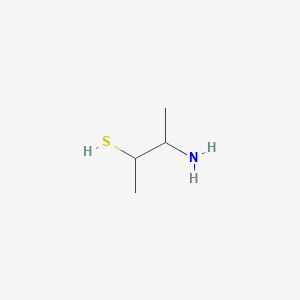

This compound possesses a four-carbon backbone with an amino group at the third position and a thiol group at the second position. nih.gov This arrangement makes it a vicinal aminothiol. The compound has two stereocenters, at the C2 and C3 carbons, which gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of the molecule is crucial as it dictates its three-dimensional shape and, consequently, its interaction with other chiral molecules, which is of paramount importance in applications such as asymmetric catalysis. The relative orientation of the amino and thiol groups (syn or anti) significantly influences the compound's reactivity and its ability to coordinate with metal centers. The stereochemistry of related aminobutane derivatives has been a subject of detailed study, highlighting the importance of controlling the spatial arrangement of functional groups. acs.org

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, reactivity, and application. A summary of its key properties is provided in the interactive table below.

| Property | Value |

| Molecular Formula | C4H11NS |

| Molecular Weight | 105.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4146-17-2 nih.gov |

| SMILES | CC(C(C)S)N nih.gov |

| Boiling Point | 188.5ºC at 760mmHg (Predicted) chemsrc.com |

| Flash Point | 67.8ºC (Predicted) chemsrc.com |

| LogP | 2.13400 (Predicted) chemsrc.com |

| Refractive Index | 1.477 (Predicted) chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4146-17-2 |

|---|---|

Molecular Formula |

C4H11NS |

Molecular Weight |

105.20 g/mol |

IUPAC Name |

3-aminobutane-2-thiol |

InChI |

InChI=1S/C4H11NS/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 |

InChI Key |

XNMFUOBRLLJWJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)S)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminobutane 2 Thiol and Analogues

Established Synthetic Pathways to Vicinal Aminothiols

Vicinal aminothiols are characterized by amino and thiol groups on adjacent carbon atoms. Several reliable methods have been established for their synthesis, ranging from reductive processes to derivatization of readily available starting materials.

Reduction-Based Approaches from Disulfide Precursors

A foundational strategy for the synthesis of thiols is the reduction of a corresponding disulfide (S-S) bond. libretexts.org This approach is highly effective and widely used for generating aminothiols from stable, and often crystalline, disulfide precursors. The disulfide starting material, a cystine analogue in this context, can be prepared and purified, and then quantitatively reduced in the final step to yield the target aminothiol (B82208).

The reduction of the disulfide bond is a redox reaction where the disulfide is reduced to two free thiol groups. libretexts.org A variety of reducing agents can be employed, each with specific applications and conditions. The choice of reagent often depends on the substrate's solubility and the presence of other functional groups. csic.es Common reagents include thiols, borohydrides, and phosphines.

Key Research Findings:

Thiol-Based Reductants: Dithiothreitol (DTT) is a classic example, which effectively reduces disulfide bonds by forming a stable intramolecular disulfide ring in its oxidized state. libretexts.org Monothiols like β-mercaptoethanol also function similarly through disulfide exchange reactions. libretexts.org

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) is a powerful reducing agent capable of cleaving disulfide bonds. The reaction rates can be significantly accelerated by the addition of a catalytic amount of selenol. nih.gov

Acidic Condition Reductants: For substrates sensitive to basic or neutral conditions, reagents like 2-aminothiophenol (B119425) can be used to reduce disulfide bonds under weakly acidic conditions (e.g., pH 6), which can prevent certain side reactions. nih.gov

| Reducing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Dithiothreitol (DTT) | Aqueous buffer, neutral pH | Forms a stable six-membered ring upon oxidation, driving the reaction forward. libretexts.org |

| Sodium Borohydride (NaBH₄) | Aqueous or alcoholic solvents | Strong reductant; can be used with a selenol catalyst to enhance reaction rates. nih.gov |

| 2-Aminothiophenol | Weakly acidic buffer (e.g., pH 6) | Useful for reactions where acidic conditions are required to prevent side reactions. nih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, wide pH range | Odorless, selective for disulfides, and resistant to air oxidation. |

Derivatization from Amino Acid Scaffolds

Amino acids represent an ideal and inexpensive source of chirality for the synthesis of enantiopure vicinal aminothiols. nih.gov By leveraging the predefined stereochemistry of natural amino acids, complex targets can be synthesized with high stereocontrol. A common strategy involves converting β-hydroxy amino acids, which possess the requisite 1,2-oxygen/nitrogen relationship, into the corresponding aminothiol.

A prominent pathway involves the transformation of a β-hydroxy amino acid into a cyclic intermediate, such as an aziridine (B145994), which can then be opened by a sulfur nucleophile. For example, β-hydroxyleucine can be converted to β-thiol leucine. frontiersin.org The synthesis begins by protecting the α-amino group, often with a nosyl group, which facilitates aziridine formation via an intramolecular Mitsunobu reaction. nih.gov Subsequent ring-opening with a thiol-containing reagent, such as para-methoxybenzyl thiol (PMB-SH) in the presence of a Lewis acid, regioselectively yields the desired vicinal aminothiol scaffold. nih.gov

| Amino Acid Precursor | Key Intermediate | Resulting Aminothiol Type |

|---|---|---|

| L-Threonine | (2S,3R)-2-Aziridinecarboxylic acid derivative | (2S,3S)-3-Amino-2-thiol derivative |

| L-allo-Threonine | (2S,3S)-2-Aziridinecarboxylic acid derivative | (2S,3R)-3-Amino-2-thiol derivative |

| β-Hydroxyleucine | Aziridine intermediate | β-Thiol Leucine. frontiersin.org |

| (2S,3S)-Hydroxyphenylalanine | Aziridine or cyclic sulfamidate | β-Thiol Phenylalanine. frontiersin.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.org These reactions are highly efficient and atom-economical. While a direct MCR for 3-aminobutane-2-thiol is not prominently documented, several MCRs can generate scaffolds containing both amine and thiol functionalities or their precursors.

Relevant MCR Strategies:

Ugi and Passerini Reactions: These are classic MCRs used to synthesize α-amino acid derivatives and α-acyloxy carboxamides, respectively. nih.gov By choosing starting materials with appropriate sulfur-containing functional groups (e.g., a thiol-containing aldehyde or isocyanide), these reactions can be adapted to produce aminothiol-related structures.

Thiazoline (B8809763) Formation: The reaction between an aminothiol (like cysteine) and an α-aminonitrile (derived from a Strecker reaction) can proceed through a thiazoline intermediate, which upon hydrolysis yields a dipeptide containing a thiol. mdpi.com This represents a two-step, one-pot process that efficiently couples multiple components. mdpi.com

Furan-Thiol-Amine (FuTine) MCR: This reaction combines a furan, a thiol, and an amine to create N-substituted pyrroles, demonstrating a modern MCR that brings together amine and thiol functionalities onto a new heterocyclic core. researchgate.net

Asymmetric Synthesis of Chiral this compound Enantiomers

As this compound contains two chiral centers, controlling its stereochemistry is crucial. Asymmetric synthesis can be achieved either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer using stereoselective methods.

Chiral Resolution Techniques

Chiral resolution is a widely used method to separate enantiomers from a racemic mixture. This is typically achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. wikipedia.org

Common Resolution Methods:

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. wikipedia.org The racemic aminothiol is treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. The purified diastereomeric salt is then treated with a base to liberate the desired, enantiomerically pure aminothiol.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. scispace.com

| Technique | Principle | Common Resolving Agents / Phases |

|---|---|---|

| Diastereomeric Salt Crystallization | Formation of salts with different solubilities. wikipedia.org | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid, Brucine |

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Cellulose- or amylose-based columns (e.g., Chiralpak®, Chiralcel®). scispace.com |

Enantioselective Catalytic Methods for Chiral Aminothiols

Enantioselective catalytic methods offer a more efficient approach to obtaining chiral compounds by directly producing one enantiomer in excess. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Key Catalytic Strategies:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral C=N bonds (imines) or C=C bonds (enamines) is one of the most powerful methods for synthesizing chiral amines. nih.gov This is typically achieved using transition metal catalysts (e.g., rhodium, iridium, or ruthenium) complexed with chiral phosphine (B1218219) ligands. By carefully selecting the catalyst and reaction conditions, high enantioselectivities can be achieved.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The Ellman method, using tert-butanesulfinamide, is a prominent example for the synthesis of chiral amines. yale.edu The chiral sulfinamide is condensed with an aldehyde or ketone to form a sulfinylimine, which then undergoes nucleophilic addition. The auxiliary directs the nucleophile to one face of the C=N bond, and it can be easily cleaved afterward to reveal the chiral amine.

Biocatalysis: Engineered enzymes, such as variants of myoglobin, are emerging as powerful catalysts for asymmetric synthesis. rochester.edu These biocatalysts can perform reactions like carbene N-H insertion into amines with high activity and stereocontrol, offering a green and efficient route to chiral amines. rochester.edu

Emerging Synthetic Paradigms for Thiol-Amine Compounds

The synthesis of molecules containing both thiol and amine functional groups, such as this compound and its analogues, is an area of growing interest due to their potential applications in medicinal chemistry and materials science. Traditional batch synthesis methods can be effective but often face challenges related to reaction control, safety, and scalability. To address these limitations, researchers are increasingly turning to emerging synthetic paradigms, including flow chemistry and electrochemical methods. These approaches offer the potential for more efficient, controlled, and sustainable production of thiol-amine compounds.

Flow Chemistry Protocols for Efficient Production

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, provides numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters such as temperature and pressure, enhanced safety due to the small reaction volumes, and the potential for straightforward scaling-up of production. researchgate.net In the context of thiol-amine compound synthesis, flow chemistry enables multi-step reactions to be "telescoped" into a single continuous process, minimizing the need for isolation and purification of intermediates. nih.gov

A notable example of this approach is the continuous flow synthesis of thiomorpholine, a cyclic analogue of a thiol-amine compound. This process utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govchemrxiv.org The key first step involves the reaction of cysteamine (B1669678) hydrochloride with vinyl chloride, initiated by UV irradiation in the presence of a photocatalyst. nih.govchemrxiv.org This reaction can be performed under highly concentrated conditions (4 M) and proceeds in high yield. chemrxiv.org The resulting intermediate is then cyclized in the flow system to produce thiomorpholine. nih.govchemrxiv.org The robustness of this flow protocol has been demonstrated by sustained production over several hours. chemrxiv.org

| Parameter | Value | Reference |

| Reactants | Cysteamine hydrochloride, Vinyl chloride | chemrxiv.org |

| Catalyst | 9-fluorenone (0.1-0.5 mol%) | chemrxiv.org |

| Reaction Type | Photochemical thiol-ene reaction | nih.govchemrxiv.org |

| Solvent | Methanol (B129727) | chemrxiv.org |

| Concentration | 4 M | chemrxiv.org |

| Residence Time | 40 minutes (overall) | chemrxiv.org |

| Overall Yield | 54% (isolated), 84% (NMR) | nih.gov |

Electrochemical Synthesis Routes

Electrochemical synthesis, which uses electrical current to drive chemical reactions, is emerging as a powerful and sustainable alternative to traditional methods that often rely on stoichiometric reagents. ucl.ac.uk This approach can provide milder reaction conditions and avoid the use of hazardous and expensive reagents. ucl.ac.uk In the synthesis of compounds containing amine and thiol functionalities, electrochemistry offers novel pathways for their formation and modification.

One area where electrochemistry has shown significant promise is in the synthesis of amino acids, which are foundational analogues of many thiol-amine compounds. nsf.govrsc.org Researchers have developed electrochemical methods for the synthesis of amino acids from biomass-derived α-hydroxyl acids. nsf.govrsc.org This process involves the selective oxidation of the α-hydroxyl acid to an α-keto acid at the anode, followed by a reductive amination at the cathode to produce the final amino acid. nsf.govrsc.org This strategy efficiently utilizes both the anodic and cathodic reactions within a single flow cell, highlighting the potential for large-scale, sustainable production. nsf.govrsc.org Furthermore, various amino acids have been synthesized from biomass-derivable α-keto acids and hydroxylamine (B1172632) with high faradaic efficiencies using earth-abundant catalysts like titanium dioxide. rsc.org The development of flow-type electrochemical reactors for this purpose underscores the scalability of this technology. rsc.org

Electrochemical methods are also being explored for the synthesis of sulfur and nitrogen-containing heterocyclic compounds, which share structural motifs with certain thiol-amine analogues. For instance, an electrochemical protocol has been developed for the preparation of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. nih.gov This method proceeds in an undivided cell using graphite (B72142) electrodes and avoids the need for external chemical oxidants by using a redox mediator. nih.gov The in-situ generation of a reactive intermediate is a key feature of this process. nih.gov Such electrochemical approaches represent a greener and more efficient alternative for constructing the carbon-sulfur and carbon-nitrogen bonds that are characteristic of thiol-amine compounds. nih.gov

| Starting Materials | Product | Catalyst/Mediator | Key Features | Reference |

| Biomass-derived α-hydroxyl acids | Amino acids | - | Utilizes both anode and cathode reactions in a flow cell | nsf.govrsc.org |

| Biomass-derivable α-keto acids, NH2OH | Amino acids | TiO2 | High faradaic efficiencies (77-99%) | rsc.org |

| Active methylene ketones, thioureas | 2-Aminothiazoles | NH4I | External-oxidant-free, undivided cell | nih.gov |

Mechanistic Investigations of 3 Aminobutane 2 Thiol Reactions

Nucleophilic Reactivity of Thiol and Amine Functionalities

The presence of both a soft nucleophile (thiol) and a hard nucleophile (amine) within the same molecule allows 3-aminobutane-2-thiol to participate in a diverse array of reactions. The chemoselectivity of these reactions is often dictated by the nature of the electrophile and the reaction conditions.

Thiol-Mediated Additions to Unsaturated Systems (e.g., Michael Additions)

The thiol group of this compound exhibits potent nucleophilicity, particularly towards soft electrophiles like α,β-unsaturated carbonyl compounds in a conjugate addition known as the thia-Michael reaction. usm.edunih.gov This reaction is highly efficient and follows "click" chemistry principles, proceeding rapidly to high conversions under mild conditions. sci-hub.se

The mechanism can be initiated by either a base or a nucleophile. sci-hub.sensf.gov In the base-catalyzed pathway, a base abstracts the acidic thiol proton to generate a highly reactive thiolate anion. This thiolate then attacks the β-carbon of the unsaturated system, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the final thioether product. sci-hub.se

Alternatively, a nucleophilic catalyst can initiate the reaction by first adding to the Michael acceptor, creating a carbanionic intermediate that then deprotonates the thiol. sci-hub.seusm.edu This generates the active thiolate nucleophile, which proceeds as in the base-catalyzed mechanism. sci-hub.se Primary amines have been shown to be more effective catalysts than secondary or tertiary amines for this transformation. acs.org

The reaction rate is influenced by several factors, including the substitution of the thiol and the nature of the Michael acceptor. nsf.govresearchgate.net Secondary thiols, such as the one in this compound, generally exhibit slightly lower reaction rates compared to primary thiols due to steric hindrance, though they still proceed to high conversions. nsf.gov The reactivity of the alkene component is also critical, with more electron-deficient systems like vinyl sulfones and acrylates reacting faster than less activated ones like fumarates. nsf.gov

| Thiol Type | Michael Acceptor | Catalyst | Relative Reaction Rate |

|---|---|---|---|

| Primary Alkyl Thiol | Acrylate (B77674) | Primary Amine | High |

| Secondary Alkyl Thiol | Acrylate | Primary Amine | Medium-High |

| Primary Alkyl Thiol | Vinyl Sulfone | Primary Amine | Very High |

| Secondary Alkyl Thiol | Vinyl Sulfone | Primary Amine | High |

| Primary Alkyl Thiol | Fumarate | Primary Amine | Low |

| Secondary Alkyl Thiol | Fumarate | Primary Amine | Very Low |

Amine-Initiated Transformations

The primary amine group in this compound can also act as a nucleophile, participating in reactions such as the aza-Michael addition. nih.govrsc.org This reaction is analogous to the thia-Michael addition, involving the conjugate addition of the amine to an activated alkene. nih.gov Generally, thiols are more nucleophilic than amines towards typical Michael acceptors, leading to a high degree of chemoselectivity for the thia-Michael addition, especially at neutral or slightly acidic pH where the amine is protonated and less nucleophilic. researchgate.net

However, under basic conditions (pH > 8), the amine is deprotonated and its nucleophilicity increases, allowing the aza-Michael addition to compete or even predominate. acs.org The reaction proceeds through the direct attack of the nitrogen lone pair on the β-carbon of the unsaturated system, forming a zwitterionic intermediate which then rearranges to the final product. It is important to note that primary amines can potentially undergo a double addition to form a tertiary amine. nih.gov The choice of catalyst and reaction conditions can be tuned to favor one transformation over the other, enabling selective functionalization of either the thiol or the amine group. acs.org

Oxidation Pathways of the Thiol Group

The thiol group of this compound is susceptible to oxidation, a process fundamental to its biological and chemical reactivity. nih.gov Thiol oxidation can proceed through one- or two-electron pathways, yielding a range of sulfur-containing species. nih.govmasterorganicchemistry.com

Mild oxidizing agents, such as molecular oxygen (in the presence of metal catalysts), iodine, or peroxides, typically induce a one-electron oxidation. masterorganicchemistry.comchemistrysteps.comtandfonline.com This process generates a thiyl radical (RS•). Two thiyl radicals can then couple to form a disulfide (RS-SR), which represents the most common product of mild thiol oxidation. chemistrysteps.comlibretexts.org

Stronger oxidizing agents can lead to two-electron oxidation pathways, resulting in the formation of sulfur oxyacids. The initial product is a sulfenic acid (RSOH). nih.gov This species is often unstable and can react with another thiol molecule to form a disulfide or undergo further oxidation. nih.gov Subsequent oxidation steps can convert the sulfenic acid into a sulfinic acid (RSO₂H) and ultimately to a sulfonic acid (RSO₃H). masterorganicchemistry.comchemistrysteps.com

Peroxynitrite (ONOO⁻) is a potent biological oxidant that reacts readily with thiols. mdpi.comnih.gov The reaction mechanism is pH-dependent. The peroxynitrite anion reacts preferentially with the undissociated thiol group (RSH) in a two-electron oxidation process. nih.govresearchgate.net In contrast, its conjugate acid, peroxynitrous acid (ONOOH), can decompose to form radicals that initiate one-electron oxidation pathways, leading to thiyl radical formation. researchgate.net

| Oxidizing Agent | Oxidation Pathway | Primary Product(s) |

|---|---|---|

| Mild (e.g., I₂, O₂/Cu²⁺) | One-electron | Disulfide (RS-SR) |

| Peroxynitrite (ONOO⁻) | Two-electron | Sulfenic acid (RSOH), Disulfide |

| Strong (e.g., KMnO₄, HNO₃) | Two-electron (multiple steps) | Sulfenic acid (RSOH), Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) |

Intramolecular Cyclization and Heterocycle Formation

The proximate arrangement of the amine and thiol groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of sulfur- and nitrogen-containing heterocycles.

Formation of Thiazoline (B8809763) Derivatives from Related Aminothiols

A prominent reaction of 1,2-aminothiols is their condensation with various electrophiles to form 2-thiazoline rings. acs.orgresearchgate.net This transformation is a cornerstone in the synthesis of numerous natural products and pharmaceuticals. nih.gov The reaction can be carried out with a variety of carbonyl compounds and their derivatives, such as aldehydes, esters, and nitriles. acs.orgnih.govresearchgate.net

The generally accepted mechanism for thiazoline formation from an aminothiol (B82208) and a nitrile, for example, begins with the nucleophilic attack of the highly reactive thiol group on the electrophilic carbon of the nitrile. nih.gov This initial addition forms a thioimidate intermediate. Subsequently, an intramolecular nucleophilic attack by the neighboring amine group onto the carbon of the thioimidate occurs. nih.gov This step results in a five-membered tetrahedral intermediate, which then eliminates a small molecule (such as ammonia (B1221849), in the case of a nitrile) to yield the final, stable 2-thiazoline ring. nih.gov The rate of ring formation is often faster under basic conditions, which deprotonates the thiol to the more nucleophilic thiolate. mdpi.com

Reaction Kinetics and Thermodynamic Analyses

Quantitative analysis of the reaction rates and thermodynamic favorability provides deeper insight into the mechanistic pathways of this compound.

While specific kinetic and thermodynamic data for this compound are not extensively documented, valuable information can be inferred from studies on analogous systems. For thia-Michael additions, apparent second-order rate constants are highly dependent on the catalyst and substrates. For instance, the reaction of thiols with acrylates can have rate constants in the range of 10 to >50 M⁻¹s⁻¹ depending on the specific amine catalyst used. acs.org The reaction is generally thermodynamically favorable, with Gibbs free energy (ΔG) values for the addition of thiols to activated alkenes like N-methylmaleimide being highly negative (around -56 kJ/mol). mdpi.com

The kinetics of intramolecular cyclization are also highly dependent on pH and the specific structure of the aminothiol. nih.govresearchgate.net Studies on related systems show that the cyclization to form five-membered rings is generally a rapid and efficient process. nih.gov The reaction of peroxynitrite with thiols is also very fast, with apparent second-order rate constants reported to be in the range of 2,600-5,900 M⁻¹s⁻¹ for compounds like cysteine at physiological pH. nih.gov This highlights the high reactivity of the thiol group towards specific biological oxidants.

| Reaction Type | Reactants | Condition/Catalyst | Apparent Rate Constant (k) |

|---|---|---|---|

| Thia-Michael Addition | Hexanethiol + Hexyl Acrylate | Hexylamine | ~53.4 M⁻¹s⁻¹ |

| Thiol Oxidation | Cysteine + Peroxynitrite | pH 7.4, 37°C | ~5,900 M⁻¹s⁻¹ |

| Intramolecular Cyclization | CBT-Linker-Cysteine | Physiological | ~0.9 x 10⁻³ s⁻¹ (First-order) |

Computational Studies on Reaction Energetics and Transition States

To understand the reactivity of this compound at a molecular level, computational studies employing quantum chemical methods would be indispensable. Such studies would typically involve the use of Density Functional Theory (DFT) or other high-level ab initio methods to model the potential energy surface of its reactions.

Key areas of investigation would include:

Reaction Pathway Mapping: Identifying the most plausible reaction pathways, including concerted and stepwise mechanisms. This would involve locating and characterizing all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Activation Energy Barriers: Calculating the energy barriers (activation energies) for each potential reaction step. This data is fundamental to predicting the feasibility and rate of a reaction under various conditions.

Thermodynamic Properties: Determining the reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) to assess the thermodynamic favorability of different reaction channels.

Transition State Analysis: Characterizing the geometry and electronic structure of transition states to gain insight into the bond-forming and bond-breaking processes. Vibrational frequency analysis would be used to confirm the nature of the transition states (i.e., the presence of a single imaginary frequency).

A hypothetical data table for a reaction, such as the addition to an electrophile, might look like the following. Note: This table is illustrative and not based on actual experimental or computational data for this compound.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Thiol Addition | TS1 | Data not available | Data not available |

| Amine Addition | TS2 | Data not available | Data not available |

| Concerted Addition | TS3 | Data not available | Data not available |

Experimental Kinetic Profiling

Complementing computational predictions, experimental kinetic studies are essential for validating theoretical models and providing quantitative data on reaction rates. Techniques such as spectroscopy (UV-Vis, NMR) and chromatography would be employed to monitor the concentration of reactants and products over time.

Key aspects of experimental kinetic profiling would include:

Rate Law Determination: Establishing the mathematical relationship between the reaction rate and the concentration of each reactant. This involves systematically varying the initial concentrations of this compound and its reaction partners.

Rate Constant Measurement: Quantifying the rate constants (k) at different temperatures to understand the temperature dependence of the reaction.

Arrhenius Parameters: Determining the activation energy (Ea) and the pre-exponential factor (A) from the temperature dependence of the rate constant. These parameters provide further insight into the reaction mechanism.

Solvent and pH Effects: Investigating how the reaction rate is influenced by the polarity of the solvent and the pH of the medium, which can provide clues about the nature of the transition state and the involvement of proton transfer steps.

A representative data table summarizing kinetic data would be structured as follows. Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.

| Reactant | Solvent | Temperature (°C) | Rate Constant (k) | Order of Reaction |

| Electrophile A | Acetonitrile | 25 | Data not available | Data not available |

| Electrophile A | Water | 25 | Data not available | Data not available |

| Electrophile B | Acetonitrile | 25 | Data not available | Data not available |

| Electrophile B | Acetonitrile | 50 | Data not available | Data not available |

Coordination Chemistry of 3 Aminobutane 2 Thiol

Ligand Properties of 3-Aminobutane-2-thiol

The coordination properties of this compound are fundamentally dictated by the interplay between its amino and thiol functional groups. These groups provide two distinct points of attachment for a metal ion, facilitating the formation of a stable chelate ring.

Due to the presence of both a sulfur and a nitrogen atom, this compound primarily acts as a bidentate ligand, coordinating to metal ions through both of these donor atoms. This (N,S) chelation is the most common bonding mode, resulting in a thermodynamically favored five-membered ring structure. The preference for sulfur and nitrogen as donor atoms is consistent with the behavior of other vicinal aminothiols in coordination chemistry.

In some instances, particularly in the formation of polynuclear complexes, the thiolate group of this compound can also act as a bridging ligand between two or more metal centers. This bridging can occur in a µ2-S or µ3-S fashion. The amino group typically remains coordinated to a single metal ion in these structures. While less common, monodentate coordination through either the sulfur or the nitrogen atom is also possible, particularly in the presence of other competing ligands or under specific reaction conditions.

The preference for either the soft sulfur donor or the harder nitrogen donor can be influenced by the nature of the metal ion, in accordance with Hard and Soft Acid and Base (HSAB) theory. Soft metal ions like Ag(I) and Hg(II) will show a stronger preference for the soft sulfur donor, while harder metal ions may have a greater affinity for the nitrogen donor. However, the chelate effect strongly favors bidentate (N,S) coordination for most transition metals.

The thiol group of this compound, upon deprotonation to the thiolate (RS-), exhibits the character of a soft Lewis base. wikipedia.org This softness is attributed to the large size and high polarizability of the sulfur atom. wikipedia.org According to the principles of HSAB theory, soft Lewis bases, such as thiolates, form the most stable bonds with soft Lewis acids. wikipedia.org

This characteristic makes this compound an excellent ligand for soft transition metal ions like Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and Pb(II). nih.gov The interaction between the soft thiolate and these soft metal centers is predominantly covalent in nature, leading to the formation of robust and stable coordination complexes. In contrast, the interaction with hard Lewis acids, such as alkali and alkaline earth metals, is significantly weaker. The presence of the harder amino group in the ligand structure does, however, allow for some interaction with borderline and harder metal ions, making this compound a versatile ligand across the transition series.

Formation and Characterization of Metal Complexes

The reaction of this compound with various metal salts leads to the formation of a wide array of coordination complexes. These complexes are typically synthesized by mixing the ligand and a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol group. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography.

A diverse range of transition metal complexes of aminothiols, analogous to those expected for this compound, have been synthesized and studied. These include complexes with metals such as nickel(II), copper(II), zinc(II), cadmium(II), and tin(II). nih.gov The stoichiometry of these complexes is typically 1:2 (metal:ligand), where the aminothiol (B82208) acts as a bidentate ligand, coordinating through the sulfur and amino groups to form a stable five-membered chelate ring. nih.gov

The formation of these complexes is often evidenced by changes in spectroscopic data. For instance, in the IR spectrum, the disappearance of the S-H stretching vibration and shifts in the N-H stretching and bending frequencies are indicative of coordination. In the UV-Vis spectra, the appearance of new absorption bands, particularly d-d transitions for transition metal complexes, confirms the coordination of the ligand to the metal center. chemrevlett.comjchemlett.com

Below is a table summarizing some representative transition metal complexes formed with aminothiol ligands similar to this compound.

| Metal Ion | Typical Coordination Geometry | Spectroscopic Features |

| Ni(II) | Square Planar or Octahedral | d-d transitions in the visible region. |

| Cu(II) | Square Planar or Distorted Octahedral | Broad d-d transition in the visible region. |

| Zn(II) | Tetrahedral | No d-d transitions, characterized by NMR and IR. |

| Cd(II) | Tetrahedral | No d-d transitions, characterized by NMR and IR. |

| Sn(II) | Tetrahedral | Characterized by NMR and IR spectroscopy. |

This table is a generalized representation based on common aminothiol complexes.

The coordination of this compound to metal centers can result in a variety of coordination geometries, largely dependent on the electronic configuration and preferred coordination number of the metal ion, as well as the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio with a divalent metal ion, several geometries are commonly observed.

For instance, with Ni(II) (a d8 metal ion), square planar geometry is frequently observed, particularly with strong-field ligands that favor this configuration. In contrast, with Zn(II) and Cd(II) (d10 metal ions), a tetrahedral geometry is typically adopted. nih.gov Cu(II) (a d9 metal ion) complexes often exhibit a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect. nih.gov

Influence of Metal Coordination on Ligand Reactivity

The coordination of this compound to a metal center can significantly alter the reactivity of the ligand itself. This modulation of reactivity is a key aspect of the chemistry of these complexes and has important implications for their potential applications.

One of the most significant changes upon coordination is the increased acidity of the thiol proton. The donation of electron density from the sulfur atom to the metal center weakens the S-H bond, making the proton more easily removed. This effect is particularly pronounced for more electron-withdrawing metal ions.

Furthermore, the coordinated thiolate can be more susceptible to oxidation. The metal center can facilitate electron transfer processes, leading to the oxidation of the thiolate to form disulfide-bridged species or higher oxidation state sulfur-containing ligands. Conversely, in some cases, the metal center can also protect the thiolate from oxidation.

The reactivity of the amino group can also be influenced by coordination. The donation of the nitrogen lone pair to the metal center reduces its basicity and nucleophilicity. This can affect subsequent reactions involving the amino group, such as alkylation or acylation. The steric environment created by the metal complex can also play a role in directing the regioselectivity of reactions on the ligand.

The table below summarizes the general effects of metal coordination on the reactivity of aminothiol ligands.

| Property | Change upon Coordination | Rationale |

| Thiol pKa | Decreases | Electron withdrawal by the metal center weakens the S-H bond. |

| Thiolate Nucleophilicity | Generally decreases | The lone pairs on sulfur are involved in bonding with the metal. |

| Susceptibility to Oxidation | Can increase or decrease | Dependent on the redox properties of the metal center and the complex. |

| Amino Group Basicity | Decreases | The nitrogen lone pair is donated to the metal center. |

Potential in Catalysis via Metal-Thiolate Complexes

Extensive searches of scientific literature and chemical databases did not yield specific research findings, data tables, or detailed examples concerning the catalytic applications of metal-thiolate complexes derived from this compound. While the broader classes of aminothiol and thiol-containing ligands are known to form catalytically active metal complexes, information directly pertaining to this compound in this context appears to be limited or not present in the available literature.

The general principles of coordination chemistry suggest that this compound, with its amino and thiol functional groups, could potentially form stable chelate complexes with various transition metals. In theory, such complexes could be investigated for catalytic activity in reactions like oxidation, reduction, or carbon-carbon bond formation. However, without specific studies on this particular ligand, any discussion of its catalytic potential remains speculative.

Therefore, this section cannot provide detailed research findings or data tables as requested, due to the apparent absence of published research on the catalytic potential of this compound metal-thiolate complexes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the molecular structure of 3-aminobutane-2-thiol in solution. By analyzing the chemical environment of each proton and carbon atom, it is possible to piece together the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (CH₃-C2) | ~1.3 | Doublet | ~7 |

| H2 (C2-H) | ~3.0 | Multiplet | - |

| H3 (C3-H) | ~2.8 | Multiplet | - |

| H4 (C4-H₃) | ~1.1 | Doublet | ~7 |

| SH | ~1.5 | Broad Singlet | - |

| NH₂ | ~1.7 | Broad Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.

Similarly, the ¹³C NMR spectrum provides information on the carbon backbone of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃-C2) | ~20 |

| C2 (CH-SH) | ~45 |

| C3 (CH-NH₂) | ~55 |

| C4 (CH₃-C3) | ~18 |

Note: These are estimated chemical shifts and can be influenced by solvent and stereochemistry.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, the proton at C2 would show a cross-peak with the methyl protons at C1 and the proton at C3. Similarly, the C3 proton would show correlations with the C2 proton and the methyl protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.0 ppm (H2) would correlate with the carbon signal at ~45 ppm (C2).

Due to the presence of a flexible butane (B89635) backbone, this compound can exist in various conformations that are in rapid equilibrium at room temperature. Dynamic NMR spectroscopy is a technique used to study these conformational exchange processes. sfrbm.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At lower temperatures, the rate of interconversion between different conformers can be slowed down to the point where distinct signals for each conformer may be observed. This allows for the determination of the energy barriers between different rotational isomers (rotamers) and can provide insights into the preferred solution-state conformation of the molecule. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is used to determine the exact mass of the this compound molecule with a high degree of accuracy. This allows for the unambiguous validation of its molecular formula, C₄H₁₁NS. The calculated monoisotopic mass can be compared to the experimentally measured mass to confirm the elemental composition.

Calculated Exact Mass for C₄H₁₁NS:

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | 105.061220 |

An experimental HRMS measurement yielding a mass very close to 105.0612 Da would confirm the molecular formula of this compound.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured.

In the positive ion mode, the expected pseudomolecular ion for this compound would be at an m/z of approximately 106.0690 (C₄H₁₂NS⁺).

By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), characteristic fragment ions can be generated, which provide structural information. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of ammonia (B1221849) (NH₃): This would result in a fragment ion with an m/z of approximately 89.0423.

Loss of hydrogen sulfide (B99878) (H₂S): This would lead to a fragment ion with an m/z of approximately 72.0808.

Cleavage of the C2-C3 bond: This could lead to various smaller fragment ions depending on where the charge is retained.

The analysis of these fragmentation patterns helps to confirm the presence of the amino and thiol functional groups and their relative positions on the butane backbone.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. mdpi.com These methods are foundational for identifying functional groups, as different types of bonds and atomic arrangements vibrate at characteristic frequencies. encyclopedia.pub

The vibrational spectrum of this compound is characterized by the distinct signals from its primary functional groups: the thiol (-SH), the primary amine (-NH₂), and the alkane backbone (C-H, C-C, C-S, C-N bonds).

Thiol Group (-SH): The S-H stretching vibration typically appears as a weak absorption band in the IR spectrum around 2550 cm⁻¹. rsc.org In contrast, the C-S stretching vibration is more prominent in the Raman spectrum, appearing in the fingerprint region between 650-700 cm⁻¹, a range with minimal interference from other functional groups. rsc.org

Amino Group (-NH₂): A primary amine exhibits characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric modes. The N-H bending (scissoring) vibration is observed in the range of 1590-1650 cm⁻¹.

Alkyl Backbone (C-H): The butane backbone gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (for sp³ hybridized carbons). C-H bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups are also present in the 1350-1470 cm⁻¹ region.

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | IR |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Thiol (-SH) | S-H Stretch | ~2550 | IR (Weak) |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Alkyl (C-H) | C-H Bend | 1350 - 1470 | IR |

| Thiol (-SH) | C-S-H Bend | ~850 | Raman |

| Thiol (C-S) | C-S Stretch | 650 - 700 | Raman |

Isotopic substitution is a powerful technique used to confirm vibrational assignments. Replacing an atom with one of its heavier isotopes alters the reduced mass of the vibrating system, leading to a predictable downward shift (redshift) in the corresponding frequency. ajchem-a.com This method is particularly useful for unambiguously identifying vibrations involving hydrogen atoms.

For the analysis of the thiol group in this compound, the labile thiol proton can be readily exchanged for deuterium (B1214612) (D) by dissolving the sample in a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). rsc.org This H/D exchange specifically impacts the vibrations involving the thiol proton.

Research on various thiols has demonstrated that the C-S-H bending mode (βCSH) is highly sensitive to this isotopic substitution. rsc.org The βCSH vibration, typically observed around 850 cm⁻¹ in the Raman spectrum, shifts significantly to approximately 620 cm⁻¹ upon deuteration to form the C-S-D group. rsc.org This large, predictable shift provides definitive evidence for the assignment of the thiol bending mode and confirms the presence of the -SH functional group.

| Vibrational Mode | Wavenumber (Protonated, cm⁻¹) | Wavenumber (Deuterated, cm⁻¹) | Observed Shift (cm⁻¹) |

|---|---|---|---|

| C-S-H / C-S-D Bend (β) | ~850 | ~620 | ~230 |

Computational Chemistry Approaches to 3 Aminobutane 2 Thiol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed due to its favorable balance of accuracy and computational cost, making it suitable for calculating a range of molecular properties. chemrxiv.orgscirp.org

The presence of rotatable single bonds (C-C, C-N, C-S) in 3-aminobutane-2-thiol gives rise to multiple possible three-dimensional arrangements, or conformers. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com

Using DFT, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), the geometry of various starting structures of this compound can be optimized. nih.govmdpi.com This process identifies the stable conformers and their relative energies. The primary conformational flexibility arises from the rotation around the central C2-C3 bond, leading to different relative orientations of the amino and thiol groups. A conformational search can reveal several low-energy structures, their relative stabilities, and the energy barriers between them.

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound. This table presents hypothetical data to illustrate typical results from a DFT conformational analysis. The conformers are defined by the dihedral angle between the amino and thiol groups.

| Conformer ID | N-C2-C3-S Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Conf-1 (Anti) | 180.0 | 0.00 |

| Conf-2 (Gauche) | 65.2 | 0.85 |

| Conf-3 (Gauche) | -63.8 | 0.88 |

| Conf-4 (Eclipsed) | 0.0 | 4.50 |

The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and sulfur atoms, while the LUMO would likely be centered on antibonding orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. nih.gov It is used to identify regions of a molecule that are rich or poor in electrons. For this compound, MEP maps would show negative potential (red/yellow areas) around the electronegative nitrogen and sulfur atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue areas), likely near the amine and thiol hydrogens, represent sites for nucleophilic attack. icm.edu.pl

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound. This table provides example values for electronic properties derived from DFT calculations.

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability. |

| MEP Minimum | -45 kcal/mol | Located near N/S atoms; site for electrophilic attack. |

| MEP Maximum | +35 kcal/mol | Located near acidic protons; site for nucleophilic attack. |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.net By calculating the chemical shifts for each of the stable conformers and averaging them based on their predicted populations, a theoretical NMR spectrum can be generated for comparison with experimental results.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov The calculations also provide the intensity of each vibrational mode, allowing for the simulation of a full IR spectrum. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, so a scaling factor is commonly applied to improve agreement. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound. This table shows hypothetical data to demonstrate the application of DFT in predicting spectroscopic parameters.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR Shift (H on C2) | 2.8 ppm | 2.7 ppm |

| ¹³C NMR Shift (C2) | 55.0 ppm | 54.2 ppm |

| IR Frequency (S-H stretch) | 2650 cm⁻¹ (scaled) | 2580 cm⁻¹ |

| IR Frequency (N-H stretch) | 3410 cm⁻¹ (scaled) | 3350 cm⁻¹ |

Molecular Dynamics Simulations

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a solution environment. sciopen.comchemrxiv.org

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating this compound in a box of explicit solvent molecules (e.g., water), its conformational behavior in a realistic environment can be observed. nih.gov These simulations can track the transitions between different conformers over nanoseconds or longer, providing insights into the flexibility of the molecule and the relative populations of its conformers in solution. nih.govarxiv.org The results can differ from gas-phase DFT calculations because solvent interactions can stabilize or destabilize certain conformations.

MD simulations are particularly powerful for studying non-covalent interactions between a solute and solvent molecules. researchgate.net For this compound, the amino and thiol groups can act as both hydrogen bond donors and acceptors. An MD simulation in water would explicitly model the formation and breaking of hydrogen bonds between the molecule's functional groups and the surrounding water molecules.

Analysis of the simulation trajectory, for instance by calculating radial distribution functions, can quantify the structure of the solvation shell around the molecule. This provides a detailed picture of how this compound is solvated and how its functional groups interact with the solvent, which is critical for understanding its solubility and reactivity in solution.

Mechanistic Pathways Elucidation via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanistic pathways of reactions involving thiol-containing compounds. While direct computational studies on this compound are not extensively available in the current body of literature, the principles and methodologies can be understood by drawing analogies from studies on structurally related aminothiols, such as cysteine. These computational approaches provide detailed insights into reaction coordinates, transition states, and the electronic factors governing the reactivity of these molecules.

Quantum mechanical calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. nih.gov For aminothiols, the interplay between the amino and thiol groups is a key factor in their reactivity, and computational models can effectively probe this relationship.

One of the fundamental applications of quantum chemistry in this area is the study of nucleophilic reactions, a common pathway for thiols. For instance, in the context of a Michael addition, the thiol group of an aminothiol (B82208) can act as a nucleophile. DFT calculations can model this process by determining the geometries of the reactants, the transition state, and the product. The energy barrier for the reaction, or activation energy, can be calculated, providing a quantitative measure of the reaction's feasibility.

Consider a hypothetical reaction pathway for the addition of this compound to an electrophile. Quantum chemical calculations would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates or transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies. From these, reaction enthalpies and activation energies can be derived.

A representative, albeit illustrative, energy profile for a generic reaction of an aminothiol is presented in Table 1.

Table 1: Illustrative Reaction Profile for a Hypothetical Aminothiol Reaction This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar thiol reactions.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Isolated this compound and electrophile | 0.0 |

| Transition State 1 | Formation of the S-C bond | +15.2 |

| Intermediate | Covalent adduct | -5.8 |

| Transition State 2 | Proton transfer | +8.5 |

| Products | Final addition product | -12.3 |

Furthermore, quantum chemical methods can elucidate the role of the amino group in modulating the reactivity of the thiol. The protonation state of the amino group can significantly influence the nucleophilicity of the sulfur atom. Computational studies on molecules like cysteine have shown that the local electrostatic environment plays a critical role in determining the oxidation state and reactivity of the thiol group. nih.gov Similar principles would apply to this compound, where intramolecular hydrogen bonding between the amino and thiol groups could be investigated computationally to understand its effect on reaction barriers.

In addition to nucleophilic additions, oxidation reactions of thiols are of significant interest. Quantum chemical studies can model the stepwise oxidation of the thiol group to sulfenic, sulfinic, and sulfonic acids. acs.org These calculations can help in understanding the electronic structure of the intermediates and the thermodynamics of each oxidation step. For example, DFT can be used to calculate the bond dissociation energies and ionization potentials, which are key parameters in understanding radical-mediated reaction pathways.

The data in Table 2 illustrates the type of thermodynamic data that can be obtained from quantum chemical calculations for the oxidation of a generic thiol.

Table 2: Calculated Thermodynamic Parameters for a Hypothetical Thiol Oxidation Pathway This table contains hypothetical data for illustrative purposes, reflecting the nature of results from DFT calculations on thiol oxidation.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| R-SH + H₂O₂ → R-SOH + H₂O | Reaction Enthalpy (ΔH) | -45.7 |

| R-SOH + H₂O₂ → R-SO₂H + H₂O | Reaction Enthalpy (ΔH) | -62.1 |

| R-SO₂H + H₂O₂ → R-SO₃H + H₂O | Reaction Enthalpy (ΔH) | -58.9 |

Applications of 3 Aminobutane 2 Thiol in Advanced Chemical Synthesis and Materials Science

3-Aminobutane-2-thiol as a Chiral Building Block

This compound is a chiral molecule containing two stereogenic centers, making it a valuable building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in fields like pharmaceuticals where a specific enantiomer often determines biological activity. nih.govresearchgate.net The presence of both an amino group and a thiol group on adjacent carbons provides two distinct points of functionality for further chemical transformations.

Synthesis of Enantiopure Intermediates

The primary application of a chiral building block like this compound is in the synthesis of enantiopure intermediates for more complex target molecules. nih.gov Non-racemic 1,2-amino alcohols and their derivatives are well-known precursors for a wide variety of biologically significant compounds, including unnatural amino acids and neuroactive compounds. nih.gov The synthesis of such intermediates often relies on methods like the regio- and stereoselective ring-opening of enantiopure epoxides. nih.gov

While specific documented syntheses using this compound are not extensively detailed in readily available literature, its structure is analogous to other 1,2-bifunctional compounds used for these purposes. Once obtained in an enantiomerically pure form, it can be utilized to introduce specific stereochemistry into a larger molecule. The amine and thiol functionalities can be selectively protected and reacted to build molecular complexity with precise control over the spatial arrangement of atoms.

Table 1: Potential Reactions for Enantiopure Intermediate Synthesis

| Reaction Type | Functional Group Involved | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution | Amine or Thiol | Chiral amines, thioethers |

| Acylation / Amidation | Amine | Chiral amides, peptides |

| Thiol-epoxy reaction | Thiol | Chiral β-hydroxy thioethers |

Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs a reaction to preferentially form one enantiomer of the product. nih.gov The design of effective chiral ligands is a formidable task, but certain structural motifs have proven to be broadly applicable. nih.gov

This compound is an ideal scaffold for the development of N,S-heterobidentate ligands. The nitrogen of the amino group and the sulfur of the thiol group can act as two distinct donor atoms to coordinate with a metal center, such as palladium, rhodium, or zinc. nih.govresearchgate.net The rigid stereochemical relationship between the amino and thiol groups, dictated by the chiral centers on the butane (B89635) backbone, creates a well-defined chiral pocket around the metal catalyst. This controlled environment is key to achieving high levels of enantioselectivity in catalytic reactions like asymmetric allylic alkylation or hydrosilylation. nih.govresearchgate.net While C2-symmetric ligands have long been dominant, non-symmetrical ligands, including N,S varieties, have gained prominence and often outperform traditional ligands in various metal-catalyzed reactions. nih.gov

Role in Polymer Chemistry and Functional Materials

The dual functionality of this compound makes it a versatile monomer or functionalizing agent in polymer science. The thiol group, in particular, is highly reactive in specific "click" chemistry reactions, allowing for its efficient incorporation into macromolecular structures.

Incorporation into Functionalized Polymers

The thiol group enables the integration of this compound into polymers primarily through radical-mediated thiol-ene or base/nucleophile-catalyzed thiol-Michael addition reactions. researchgate.net These reactions are known for their high efficiency, mild reaction conditions, and high selectivity, fitting the criteria for "click chemistry". researchgate.netcore.ac.uk

In a thiol-ene polymerization, the thiol group adds across a carbon-carbon double bond (an 'ene') in the presence of a radical initiator or UV light. core.ac.uk This process can be used to create polymer networks or to attach the aminothiol (B82208) as a pendant group to a pre-existing polymer with alkene functionalities. Similarly, the thiol-Michael addition involves the conjugate addition of the thiol to an electron-deficient alkene, such as an acrylate (B77674) or acrylamide, and is typically catalyzed by a base. nih.gov These methods allow for the creation of functional polymers where the chiral aminothiol moiety imparts specific properties, such as chirality, metal-binding capability, or altered hydrophilicity, to the final material. mdpi.com

Table 2: Thiol-Based Polymer Modification Reactions

| Reaction Name | Key Reactants | Conditions | Key Features |

|---|---|---|---|

| Thiol-Ene Reaction | Thiol, Alkene | Radical initiator (e.g., AIBN) or UV light | High efficiency, low side reactions, oxygen tolerant. core.ac.uk |

| Thiol-Michael Addition | Thiol, Electron-deficient alkene (e.g., acrylate) | Base or nucleophilic catalyst (e.g., triethylamine) | High yield, proceeds at room temperature, no catalyst needed for some systems. researchgate.netnih.gov |

Development of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously when a substrate is exposed to a solution of surface-active molecules. uh.edu Thiols are the most common class of molecules used for forming SAMs on noble metal surfaces, particularly gold, due to the strong, covalent-like affinity between sulfur and gold. uh.edunorthwestern.edu

This compound is well-suited for this application. When a gold substrate is immersed in a solution containing this molecule, the thiol group acts as an anchor, chemisorbing onto the surface. researchgate.net The butane backbone and the terminal amino group then orient away from the surface. Intermolecular forces, such as van der Waals interactions between the alkyl chains, drive the organization of the molecules into a densely packed, ordered monolayer. uh.edu The resulting surface is functionalized with both chiral centers and primary amine groups, which can alter the surface properties (e.g., wettability) and provide reactive sites for the subsequent attachment of other molecules, making it useful for applications in biosensors, molecular electronics, and corrosion protection. northwestern.edu

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of this compound, with its hydrogen-bond donating and accepting amine and thiol groups, as well as its metal-coordinating capabilities, allows it to be a participant in the formation of complex supramolecular assemblies.

The amine (–NH₂) and thiol (–SH) groups are capable of forming strong hydrogen bonds. This enables this compound to self-assemble into ordered structures or to act as a "glue" that connects other molecular components in a larger supramolecular design. Furthermore, as discussed in the context of ligand design (Section 7.1.2), the nitrogen and sulfur atoms can coordinate to metal ions. This can lead to the formation of metallosupramolecular structures, where the metal ion acts as a template or node, directing the assembly of the organic molecules into discrete, complex architectures like cages, grids, or coordination polymers. The inherent chirality of this compound would be transferred to these larger assemblies, potentially creating chiral cavities or surfaces with applications in enantioselective recognition or catalysis. The formation of SAMs (Section 7.2.2) is itself a prime example of two-dimensional supramolecular chemistry, where specific molecular recognition and non-covalent forces lead to a highly organized system. northwestern.edu

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Vicinal Aminothiols

The precise spatial arrangement of functional groups is paramount in determining the properties and efficacy of chiral molecules. For vicinal aminothiols like 3-aminobutane-2-thiol, stereoselective synthesis is crucial. Recent progress in synthetic chemistry has opened new pathways to achieve high levels of stereocontrol in the synthesis of this class of compounds.

Modern strategies are moving beyond classical methods to more efficient and selective catalytic processes. These include asymmetric (transfer) hydrogenation, aminohydroxylation, and the ring-opening of epoxides and aziridines. For instance, photoredox-catalyzed asymmetric Giese reactions have emerged as a powerful tool for the diastereoselective preparation of β-thiolated amino acids, providing a practical and general strategy. This method combines the concept of "self-regeneration of chirality centers" with modern photoredox catalysis, allowing for the construction of C-S bonds with high stereocontrol.

Another significant area of advancement is the use of palladium-catalyzed reactions. Diastereoselective aza-Wacker cyclizations of O-allyl hemiaminals, for example, provide efficient access to 1,2-aminoalcohol derivatives from allylic alcohols, which are structural analogs of aminothiols. These methods are notable for their operational simplicity and clean conversion to the desired products. The development of these techniques provides a robust toolkit for accessing specific stereoisomers of this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Photoredox-Catalyzed Asymmetric Giese Reaction | Utilizes a chiral auxiliary to control diastereoselectivity; suitable for gram-scale synthesis. | Enables the creation of specific stereocenters at the C2 and C3 positions. |

| Aza-Wacker Cyclization | Employs a detachable tethered nitrogen nucleophile; proceeds under aerobic conditions. | Offers a pathway to vicinal amino-functionalized scaffolds from readily available starting materials. |

| Asymmetric Hydrogenation | Catalyzed by transition metal complexes (e.g., Ir, Co) to achieve high enantioselectivities. | Can be adapted for the stereoselective reduction of precursor ketones or imines. |

| Ring-Opening of Aziridines | Involves the nucleophilic attack of a thiol-containing species on a chiral aziridine (B145994). | Provides direct access to the aminothiol (B82208) backbone with defined stereochemistry. |

Novel Catalytic Applications of this compound Complexes

The ability of this compound to act as a bidentate ligand, coordinating to metal centers through both its nitrogen and sulfur atoms, makes it an attractive candidate for the development of novel catalysts. Vicinal dithiol groups have been shown to be essential for the catalytic function of certain enzymes, highlighting the potential of similar motifs in synthetic catalysts.

Complexes formed between this compound and transition metals could find applications in a variety of asymmetric transformations. Chiral salen transition metal complexes, which share the feature of a multidentate ligand coordinating to a metal center, have proven to be efficient catalysts in reactions such as the asymmetric alkylation of amino acid enolates. Similarly, complexes of this compound could be investigated for their catalytic activity in reactions like C-C bond formation, reductions, and oxidations.

The development of catalysts based on this aminothiol could lead to high efficiency and enantioselectivity. For example, chiral amino thiols have been successfully used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving excellent enantiomeric excess (up to 99% ee) with very low catalyst loading. This demonstrates the potential of this class of compounds to act as highly effective ligands in asymmetric catalysis.

| Potential Catalytic Application | Catalyst System | Reaction Type | Anticipated Benefit |

| Asymmetric Alkylation | This compound-Metal (e.g., Cu(II), Ni(II)) Complex | Phase Transfer Catalysis | High enantiomeric excess in the synthesis of α,α-disubstituted amino acids. |

| Cyanosilylation of Aldehydes | This compound-Lead(II) Complex | Addition Reaction | Heterogeneous catalysis with potential for catalyst recycling. |

| Asymmetric Aldol Reactions | Chiral Zinc-Aminothiol Complex | Carbon-Carbon Bond Formation | Stereoselective synthesis of β-hydroxy ketones. |

| Enantioselective Addition | This compound Ligand with Diethylzinc | Addition to Aldehydes | High enantioselectivity for the formation of chiral secondary alcohols. |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound synthesis and applications with flow chemistry and automation represents a significant step towards more efficient, safer, and scalable chemical processes. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely.

Automated fast-flow instruments have been developed for the synthesis of complex molecules like peptides, demonstrating the power of this technology. Such systems can complete hundreds of consecutive reactions in a matter of hours. The synthesis of this compound and its derivatives could be adapted to these automated platforms, allowing for rapid optimization of reaction conditions and the generation of libraries of related compounds for screening purposes.

Furthermore, flow chemistry can be particularly beneficial for multistep syntheses involving sensitive reagents or intermediates. The precise control of stoichiometry and reaction time afforded by flow reactors can lead to cleaner reactions and higher yields. This approach could be applied to both the synthesis of this compound itself and its subsequent use in catalytic or other applications.

| Flow Chemistry Aspect | Application to this compound | Key Advantages |

| Automated Synthesis | High-throughput synthesis of this compound derivatives and peptide analogs. | Rapid library generation, minimized side-reactions, and improved reproducibility. |

| Process Intensification | Scaling up the synthesis of this compound and its complexes. | Safer handling of reagents, better temperature control, and increased throughput. |

| In-line Analysis | Real-time monitoring of reaction progress during synthesis. | Faster optimization and better process understanding. |

| Multi-step Synthesis | Continuous production of complex molecules starting from this compound. | Reduced manual handling, shorter overall synthesis time, and higher overall yields. |

Theoretical Predictions for Enhanced Material Properties

Computational chemistry and theoretical modeling are invaluable tools for predicting the properties of new molecules and materials, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations, for example, can be used to examine the adsorption behaviors of thiol-containing molecules on surfaces, such as gold clusters. Such studies can predict binding energies and electronic properties, which are crucial for applications in biosensors and electronics.